molecular formula C19H31NO2 B068342 4-(Dodecyloxy)benzamide CAS No. 179341-69-6

4-(Dodecyloxy)benzamide

Cat. No. B068342
M. Wt: 305.5 g/mol
InChI Key: SQHZUTLJHWVEDH-UHFFFAOYSA-N
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Description

“4-(Dodecyloxy)benzamide” is a chemical compound with the molecular formula C19H30O3 . It has a molecular weight of 306.4397 . It is also known by other names such as “Benzoic acid, 4-(dodecyloxy)-”, “p-(Dodecyloxy)benzoic Acid”, and "4-(Dodecoxy)benzoic acid" .


Synthesis Analysis

Benzamides, including “4-(Dodecyloxy)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “4-(Dodecyloxy)benzamide” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

  • Liquid Crystalline Materials : The compound has been used in the synthesis of macrocyclic ligands displaying mesomorphic behavior, particularly in the formation of smectic mesophases (Neve & Ghedini, 1994).

  • Self-Assembling Amphiphiles : It's an integral part of wedge-shaped molecules that exhibit columnar mesophases, contributing to their self-assembling characteristics (Zhu, Tartsch, Beginn, & Möller, 2004).

  • Supramolecular Chemistry : 4-(Dodecyloxy)benzamide derivatives have been used in synthesizing novel adenine amides, aiding in the development of supramolecular chains via hydrogen bonding (Adamski et al., 2015).

  • Polymer Chemistry : It is also used in the synthesis of soluble rigid-rod polyamides and polyimides, impacting their solubility and thermal properties (Spiliopoulos & Mikroyannidis, 1998).

  • Crystallization Processes : The compound plays a role in the formation of organic parallelogrammatic pipes through differential scanning calorimetry and powder XRD analyses (Seo et al., 2009).

  • Artificial Lipids : It's used in synthesizing artificial lipids that impact the critical micelle concentration and particle size distribution in aqueous dispersions (Yoshitomi et al., 2006).

  • Anti-Tubercular Applications : Derivatives of 4-(Dodecyloxy)benzamide have been explored for their potential as anti-tubercular agents, with studies focusing on synthesis and in vitro activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Photophysical Properties : Its derivatives have been utilized in the study of photophysical properties and optical power-limiting performance in Pt(II) acetylide metallogel materials (Su et al., 2019).

  • Liquid Crystal Displays : The compound is involved in the synthesis of dendronized polyimides, which are applied in vertically aligned nematic liquid crystal displays (LCDs) (Tsuda, Oh, & Kuwahara, 2009).

properties

IUPAC Name

4-dodecoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHZUTLJHWVEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598488
Record name 4-(Dodecyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dodecyloxy)benzamide

CAS RN

179341-69-6
Record name 4-(Dodecyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179341-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dodecyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-(dodecyloxy)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
D Tatarsky, K Banerjee, WT Ford - Chemistry of Materials, 1990 - ACS Publications
Results All compounds were characterized by and 13C NMR spectra and IR spectra, and their purities were tested by thin-layer and high-performance liquid chromatography. The …
Number of citations: 39 pubs.acs.org
D Tatarsky, K Banerjee, WT Ford… - Polym. Prepr., 1989 - apps.dtic.mil
… The hexa-4-dodecyloxy benzamide and hexa-4-hexyloxy benzamide derivatives of 18-n62 and 3, the tetra-4-dodecyloxy benzamide derivative of 14-N4 7, and a mono-12-…
Number of citations: 2 apps.dtic.mil
D Tatarsky, K Banerjee, WT Ford - Chemistry of Materials;(USA) - osti.gov
The hexakis(4-dodecyloxy)benzamide and hexakis(4-hexyloxy)benzamide derivatives of (18)-N{sub 6} (2 and 3) and the tetrakis(4-dodecyloxy)benzamide derivative of (14)-N{sub 4} (5…
Number of citations: 0 www.osti.gov
T Soganci, HC Soyleyici, E Giziroglu… - Journal of The …, 2016 - iopscience.iop.org
While majority of conductive polymers are insoluble and infusible, theirs solution processable derivatives are more desirable for preparing large size flat panel display and solid state …
Number of citations: 20 iopscience.iop.org
F Neve, M Ghedini - Journal of inclusion phenomena and molecular …, 1994 - Springer
The new bis-4-(hexyloxy)benzamide and bis-4-(dodecyloxy)benzamide derivatives of macrocyclic ligands [18]aneN 2 O 4 (L 1 and L 2 ) and [18]aneN 2 S 4 (L 3 and L 4 ) have been …
Number of citations: 20 link.springer.com
JN Abraham, P Pawar, DK Kootteri - ChemistrySelect, 2019 - Wiley Online Library
Peptide nucleic acids (PNAs) amphiphiles have been reported to assemble into different nanostructures; however, there is immense untapped potential to control their supramolecular …
WT Ford… - 1990 - apps.dtic.mil
With the long term goal of creating new polymers that have novel optical and electronic properties and can be fabricated as thin films, we have investigated three classes of liquid …
Number of citations: 0 apps.dtic.mil
T Soganci, Y Torlak, M Ak, M Ersoz - Synthetic Metals, 2018 - Elsevier
Conductive polymers with unique optical and electrical properties are ideal matrices for redox active inorganic materials in the development of flexible, easily processable conductive …
Number of citations: 11 www.sciencedirect.com
Z Jamain, M Khairuddean, T Guan-Seng - RSC advances, 2020 - pubs.rsc.org
Nucleophilic substitution reaction between 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene, HCCP formed hexakis(4-formlyphenoxy)cyclotriphosphazene, 1. …
Number of citations: 17 pubs.rsc.org
B Jancy, SK Asha - Chemistry of Materials, 2008 - ACS Publications
… Prepared using PTCDA (0.88 g, 2.25 mmol), 4-dodecyloxy benzamide (1.90 g, 4.71 mmol), and zinc acetate (0.78 g, 4.93 mmol). Purified by silica gel column chromatography using a …
Number of citations: 86 pubs.acs.org

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